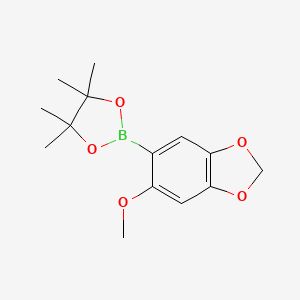
6-Hydroxy-2-isopropylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-isopropylnicotinic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of nicotinic acid, featuring a hydroxyl group at the 6th position and an isopropyl group at the 2nd position
Mechanism of Action
Target of Action
It’s structurally similar to niacin (also known as nicotinic acid), which is known to target a variety of enzymes and receptors in the body .
Mode of Action
Niacin, a structurally similar compound, is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue
Biochemical Pathways
It’s structurally similar to niacin, which is involved in various biochemical pathways, including the metabolism of fats, carbohydrates, and amino acids .
Pharmacokinetics
Given its structural similarity to niacin, it’s plausible that it may have similar pharmacokinetic properties .
Result of Action
It’s structurally similar to niacin, which is known to have a variety of effects at the molecular and cellular level, including reducing the risk of nonfatal myocardial infarctions .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Nicotinic acid dehydrogenase possesses the capability to convert nicotinic acid into 6-Hydroxy-2-isopropylnicotinic acid . This enzyme activity is primarily performed by strains . The compound interacts with enzymes, proteins, and other biomolecules in the process of its formation .
Cellular Effects
It is known to play a vital role in synthesizing pyridylmethyl amine insecticides like imidacloprid . It also facilitates lipase breakdown, making it valuable in the formulation of weight loss medications .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with transcriptional regulators associated with nicotinic acid metabolism . By binding to these regulators, it exerts control over the breakdown of nicotinic acid .
Temporal Effects in Laboratory Settings
It has been utilized to produce 6-hydroxynicotinic acid, achieving a high yield of 155.45 g/L within 72 hours .
Metabolic Pathways
It is known to play a role in the metabolism of nicotinic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-isopropylnicotinic acid typically involves the functionalization of nicotinic acid derivatives. One common method includes the hydroxylation of 2-isopropylnicotinic acid using suitable oxidizing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective hydroxylation at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as nicotinic acid or its derivatives. The process may include steps like alkylation, oxidation, and purification to achieve the desired product with high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinonoid structures.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the hydroxyl or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Quinonoid derivatives.
Reduction Products: Reduced nicotinic acid derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
6-Hydroxy-2-isopropylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, lacking the hydroxyl and isopropyl groups.
2-Isopropylnicotinic Acid: Similar structure but without the hydroxyl group at the 6th position.
6-Hydroxynicotinic Acid: Lacks the isopropyl group at the 2nd position.
Uniqueness: 6-Hydroxy-2-isopropylnicotinic acid is unique due to the presence of both the hydroxyl and isopropyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-oxo-2-propan-2-yl-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5(2)8-6(9(12)13)3-4-7(11)10-8/h3-5H,1-2H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPRSUGEZXZSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)
![tert-Butyl 4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate](/img/structure/B6306221.png)
![4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid](/img/structure/B6306225.png)





![(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6306271.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol](/img/structure/B6306274.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)

